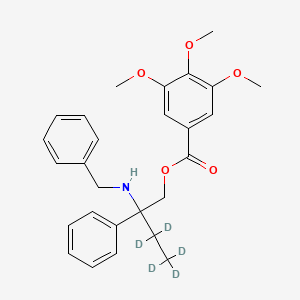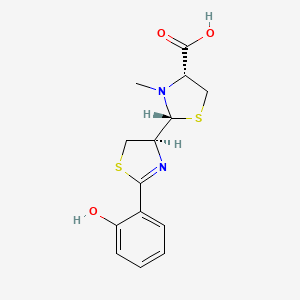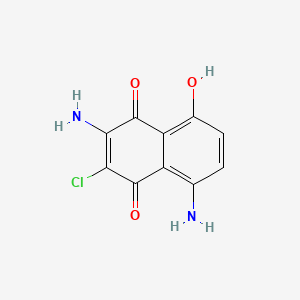
4,4/'-DIMETHYL-6,6/'-DIACETYL-2,2/'-BIPYRIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimethyl-6,6’-Diacetyl-2,2’-Bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This specific compound is notable for its two methyl groups at the 4 and 4’ positions and two acetyl groups at the 6 and 6’ positions. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-6,6’-Diacetyl-2,2’-Bipyridine typically involves the homocoupling of 6-bromopicoline. This reaction is facilitated by a palladium catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to ensure complete coupling .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethyl-6,6’-Diacetyl-2,2’-Bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization from ethyl acetate are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4,4’-Dimethyl-6,6’-Diacetyl-2,2’-Bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4,4’-Dimethyl-6,6’-Diacetyl-2,2’-Bipyridine has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of novel materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 4,4’-Dimethyl-6,6’-Diacetyl-2,2’-Bipyridine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting normal cellular processes. The molecular targets and pathways involved include DNA, proteins, and enzymes, which can lead to cell death or inhibition of cell growth .
類似化合物との比較
Similar Compounds
4,4’-Dimethyl-2,2’-Bipyridine: Similar in structure but lacks the acetyl groups.
6,6’-Dimethyl-2,2’-Bipyridine: Similar but with methyl groups at different positions.
4,4’-Dimethoxy-2,2’-Bipyridine: Contains methoxy groups instead of methyl and acetyl groups.
Uniqueness
4,4’-Dimethyl-6,6’-Diacetyl-2,2’-Bipyridine is unique due to the presence of both methyl and acetyl groups, which enhance its ability to form stable complexes and increase its reactivity in various chemical reactions. This makes it a valuable compound in coordination chemistry and industrial applications .
特性
CAS番号 |
117873-75-3 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
1-[6-(6-acetyl-4-methylpyridin-2-yl)-4-methylpyridin-2-yl]ethanone |
InChI |
InChI=1S/C16H16N2O2/c1-9-5-13(11(3)19)17-15(7-9)16-8-10(2)6-14(18-16)12(4)20/h5-8H,1-4H3 |
InChIキー |
KFJXHGRSRFBXLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C(=O)C)C2=NC(=CC(=C2)C)C(=O)C |
正規SMILES |
CC1=CC(=NC(=C1)C(=O)C)C2=NC(=CC(=C2)C)C(=O)C |
同義語 |
4,4/'-DIMETHYL-6,6/'-DIACETYL-2,2/'-BIPYRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B569927.png)

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)
